molecular formula C11H13NO B2800563 2-cyclopropyl-N-phenylacetamide CAS No. 5687-69-4

2-cyclopropyl-N-phenylacetamide

Cat. No. B2800563
CAS RN: 5687-69-4
M. Wt: 175.231
InChI Key: JJZIPBQAWJMLJA-UHFFFAOYSA-N
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Description

“2-cyclopropyl-N-phenylacetamide” is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of functionally substituted cyclopropanes . A study on N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, which are structurally similar to “this compound”, provides insights into the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group attached to an acetamide group, which is further connected to a phenyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Neurotransmitter Analogues : The cyclopropanation reaction has been used to synthesize substituted phenylcyclopropylamines, which are constrained analogues of neurotransmitters like histamine and tryptamine. These compounds are known to inhibit monoamine oxidase and mimic hallucinogens (Faler & Joullié, 2007).
  • Cyclopropyl-Based Conformational Restriction : Cyclopropylic strain has been utilized to restrict the conformation of compounds, as demonstrated in the synthesis of histamine H3 receptor antagonists. This method allows for a better investigation of bioactive conformations (Watanabe et al., 2010).

Biological Activity and Pharmacological Potential

  • Estrogen-Like Effects : 2-Phenylacetamide derivatives have shown estrogen-like effects in vitro and in vivo. This suggests their potential application in treating perimenopause syndrome (Zeng et al., 2018).
  • Potential as Anticancer Agents : Certain phenylacetamide derivatives, including those with a fluorophenyl group, have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential application in cancer therapy (Aliabadi et al., 2013).
  • GPR119 Agonists : Phenoxy cyclopropyl phenyl acetamide derivatives have been identified as potent and selective GPR119 agonists. These compounds have applications in studying metabolic disorders and are relevant for drug discovery (Zhu et al., 2017).

Pharmacokinetics and Drug Design

  • Lipophilicity and Biological Activity Prediction : The chromatographic behavior of N-cyclohexyl-N-substituted-2-phenylacetamide derivatives has been studied to predict their biological activity and pharmacokinetic properties, providing insights for drug design (Vaštag et al., 2011).
  • Contribution to Drug Properties : The cyclopropyl fragment, often included in these molecules, contributes significantly to the properties of drugs, enhancing potency and reducing off-target effects. This highlights the importance of this structure in drug development (Talele, 2016).

properties

IUPAC Name

2-cyclopropyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(8-9-6-7-9)12-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIPBQAWJMLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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